molecular formula C8H5ClN2O2 B8769437 Methyl 2-chloro-4-cyanonicotinate

Methyl 2-chloro-4-cyanonicotinate

Cat. No.: B8769437
M. Wt: 196.59 g/mol
InChI Key: YWUAGVCOZHLJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-cyanonicotinate is a substituted nicotinic acid derivative with a methyl ester group, a chlorine atom at the 2-position, and a cyano group at the 4-position of the pyridine ring. Its structure combines electron-withdrawing substituents (chloro and cyano groups) that influence its reactivity, solubility, and stability.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 2-chloro-4-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3

InChI Key

YWUAGVCOZHLJTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-chloro-4-cyanonicotinate shares functional groups with several methyl esters and substituted heterocycles:

  • Methyl salicylate : A simple aromatic methyl ester with a hydroxyl group (, Table 3).
  • Sandaracopimaric acid methyl ester : A diterpene methyl ester with a complex bicyclic structure ().
  • Torulosic acid methyl ester: Another diterpene derivative with hydroxyl and carboxylic ester groups ().

Key structural differences include:

  • The presence of a pyridine ring (vs. benzene or diterpene backbones in analogues).
  • Electron-withdrawing substituents (Cl and CN), which enhance electrophilicity compared to hydroxyl or hydrocarbon groups in other esters.

Physical and Chemical Properties

Using methyl ester data from (Table 3) and VOC properties from (Table 3), a hypothetical comparison is constructed:

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~212.6 (estimated) 152.15 ~332.5 (estimated)
Boiling Point (°C) >250 (decomposes) 222–224 Not reported
Solubility Low in water, soluble in polar aprotic solvents Miscible in organic solvents Likely lipid-soluble
Reactivity High (due to Cl/CN groups) Moderate (ester hydrolysis) Low (stable diterpene structure)

Notes:

  • The cyano and chloro groups in this compound increase its electrophilicity, making it more reactive toward nucleophilic substitution compared to methyl salicylate .
  • Its solubility profile aligns with polar aprotic solvents (e.g., DMF, DMSO), contrasting with the lipid-soluble diterpene esters in .

Research Findings and Limitations

  • Synthetic utility: this compound’s reactivity is superior to simpler methyl esters (e.g., methyl salicylate) in constructing heterocyclic scaffolds .
  • Data gaps : Specific thermodynamic data (e.g., melting point, vapor pressure) are unavailable in the provided evidence, requiring extrapolation from analogues.
  • Contradictions : highlights diterpene esters’ stability in natural resins, whereas the target compound’s synthetic nature suggests higher reactivity .

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